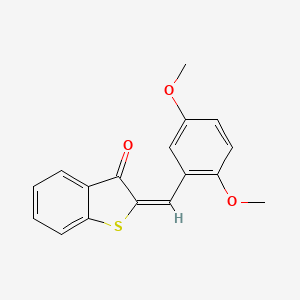

![molecular formula C15H15N3O2S2 B5505324 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide involves complex chemical reactions. Notably, compounds related to this chemical structure are synthesized through the condensation of dimethyl- and various substituted 7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes, including furfural in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011). Another approach involves the reaction of amino-mercapto-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with various aldehydes and ketones to synthesize a new series of compounds, demonstrating the versatility in synthetic methodologies for derivatives of thieno[2,3-d]pyrimidin (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through crystallographic studies, revealing that these molecules often exhibit a folded conformation about certain atoms in their structure. For instance, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing this folded structure (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidin derivatives encompasses a wide range of reactions, including their interaction with iso(and isothio)cyanates under microwave irradiation, leading to the formation of various substituted compounds. These reactions often proceed through intermediates, showcasing the reactive flexibility of the thieno[2,3-d]pyrimidin core (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. While specific data on 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide are scarce, the analysis of related structures provides valuable insights. For example, crystallographic studies help elucidate the conformational dynamics and intermolecular interactions influencing the physical state and stability of these molecules (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of thieno[2,3-d]pyrimidin derivatives, are critical for their application in various fields. Studies on reactions, such as the formation of Mannich bases from related compounds, highlight the chemical versatility and potential for further functionalization of these molecules (Benghiat & Crooks, 1983).

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

Research by Davoodnia et al. (2009) explored the microwave-assisted synthesis of thieno[2,3-d]pyrimidines, including derivatives similar to the compound of interest. They investigated reactions under microwave irradiation, highlighting the efficiency of this method in synthesizing a range of thieno[2,3-d]pyrimidine derivatives, which are of interest for their potential in various biochemical applications Davoodnia, A., Rahimizadeh, M., Atapour-Mashhad, H., & Tavakoli-Hoseini, N. (2009). Heteroatom Chemistry, 20, 346-349.

Radiosynthesis for PET Imaging

The work by Dollé et al. (2008) involved the synthesis of a fluorine-18 labeled compound for positron emission tomography (PET) imaging, showcasing the utility of thieno[2,3-d]pyrimidine derivatives in developing selective radioligands for imaging purposes. This highlights a significant application in medical imaging and diagnostics Dollé, F., Hinnen, F., Damont, A., et al. (2008). Journal of Labelled Compounds and Radiopharmaceuticals, 51, 435-439.

Synthesis and Pharmacological Evaluation

Severina et al. (2020) focused on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, including compounds analogous to the one of interest, as potential anticonvulsant agents. Their study illustrates the compound's relevance in the development of new therapeutic agents Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V. (2020). journal of applied pharmaceutical science.

Heterocyclic Compound Synthesis

Research by Elmuradov et al. (2011) on the synthesis of thieno[2,3-d]pyrimidin-4-ones through condensation with aromatic aldehydes and furfural demonstrates the versatility of these compounds in creating heterocyclic structures with potential biological activity. This underscores their importance in the synthesis of new chemical entities for drug development and other scientific applications Elmuradov, B., Bozorov, K., & Shakhidoyatov, K. M. (2011). Chemistry of Heterocyclic Compounds, 46, 1393-1399.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c1-9-10(2)22-15-13(9)14(17-8-18-15)21-7-12(19)16-6-11-4-3-5-20-11/h3-5,8H,6-7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNULLHLEMKCAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NCC3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)

![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)

![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)

![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)

![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)

![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)